Propan-2-yl 1-bromocyclohexane-1-carboxylate
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Overview
Description
Propan-2-yl 1-bromocyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 1-bromocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclohexane followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromocyclohexane is then reacted with isopropyl alcohol and a carboxylating agent like carbon dioxide or a carboxylic acid derivative under acidic or basic conditions to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-bromocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Substitution: Formation of cyclohexanol or cyclohexylamine derivatives.
Elimination: Formation of cyclohexene.
Reduction: Formation of cyclohexyl alcohol.
Scientific Research Applications
Propan-2-yl 1-bromocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 1-bromocyclohexane-1-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl bromide: Similar structure but lacks the ester group.
Cyclohexyl acetate: Contains an ester group but lacks the bromine atom.
Propan-2-yl cyclohexane-1-carboxylate: Similar ester group but lacks the bromine atom.
Uniqueness
Propan-2-yl 1-bromocyclohexane-1-carboxylate is unique due to the presence of both a bromine atom and an ester group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
propan-2-yl 1-bromocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-8(2)13-9(12)10(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVXSPBDCNRBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CCCCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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